2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Overview
Description
2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane typically involves the reaction of 4-Cyclohexylmethoxy-phenylboronic acid with 2,2,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions are mild, often conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), organohalides (e.g., aryl bromides or iodides).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium-halide complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium center, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane can be compared with other boron-containing compounds used in Suzuki–Miyaura coupling:
Phenylboronic Acid: A simpler boron reagent with similar reactivity but lower steric hindrance.
2,2′-(1,4-Phenylene)-bis[4-mercaptan-1,3,2-dioxaborolane]: Another boron reagent with applications in dynamic cross-linking of polymers.
Boronic Acid Esters: These compounds offer similar reactivity but may have different solubility and stability profiles.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and selectivity in cross-coupling reactions .
Properties
IUPAC Name |
2-[4-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-10-12-17(13-11-16)21-14-15-8-6-5-7-9-15/h10-13,15H,5-9,14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUKGIZGZWTYHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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